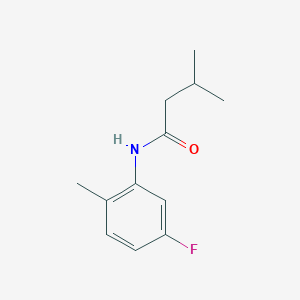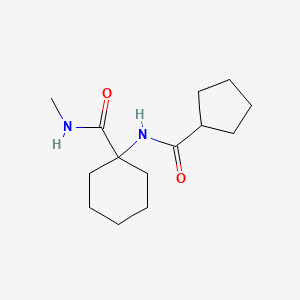
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a significant role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea is a reversible inhibitor of EGFR tyrosine kinase activity. It competes with ATP for binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as MAPK and Akt. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has several advantages as a research tool. It is a highly selective inhibitor of EGFR, with minimal off-target effects. It is also a reversible inhibitor, allowing for the study of EGFR signaling dynamics. However, 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has some limitations as well. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, limiting its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the study of EGFR signaling dynamics in cancer cells using reversible inhibitors like 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. Additionally, the combination of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea with other anticancer agents is an area of active research, with the potential to enhance its efficacy as a therapeutic agent.
Métodos De Síntesis
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea can be synthesized using various methods. One of the most common methods involves the reaction of 3-ethynylaniline with benzyl isocyanate in the presence of a base to form 1-benzyl-3-(3-ethynylphenyl) urea. This intermediate is then reacted with methyl isocyanate in the presence of a base to form 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-benzyl-3-(3-ethynylphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-14-10-7-11-16(12-14)18-17(20)19(2)13-15-8-5-4-6-9-15/h1,4-12H,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYNAARYHQRXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)


![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)

